2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is a complex organic compound that features a thiophene ring, an indole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by amination.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the thiophene and indole rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactive nature of the indole and thiophene moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide derivatives: These compounds share the thiophene and sulfonamide moieties but differ in other substituents.
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which are known for their biological activities.
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is unique due to the combination of the thiophene, indole, and nitro groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
646039-96-5 |
---|---|
Molecular Formula |
C14H12ClN3O4S2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-14-12(18(19)20)7-13(23-14)24(21,22)17-6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16-17H,5-6H2 |
InChI Key |
XHUHSBIPUYPPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(S3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.